molecular formula C14H11NO4 B13568956 1,3-Dioxoisoindolin-2-yl hex-5-ynoate

1,3-Dioxoisoindolin-2-yl hex-5-ynoate

Katalognummer: B13568956
Molekulargewicht: 257.24 g/mol
InChI-Schlüssel: ZTGGQOLYZUUQKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dioxoisoindolin-2-yl hex-5-ynoate is a chemical compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl hex-5-ynoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . The reaction conditions often include the use of solvents like toluene and catalysts such as transition metals or organocatalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dioxoisoindolin-2-yl hex-5-ynoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Wirkmechanismus

The mechanism of action of 1,3-Dioxoisoindolin-2-yl hex-5-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The molecular targets may include proteins involved in cellular signaling, metabolic pathways, and gene expression . The pathways involved can vary, but they often include oxidative stress, apoptosis, and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,3-Dioxoisoindolin-2-yl hex-5-ynoate include:

Uniqueness

This compound is unique due to its specific alkyne functional group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications, such as in the development of novel pharmaceuticals and advanced materials .

Eigenschaften

Molekularformel

C14H11NO4

Molekulargewicht

257.24 g/mol

IUPAC-Name

(1,3-dioxoisoindol-2-yl) hex-5-ynoate

InChI

InChI=1S/C14H11NO4/c1-2-3-4-9-12(16)19-15-13(17)10-7-5-6-8-11(10)14(15)18/h1,5-8H,3-4,9H2

InChI-Schlüssel

ZTGGQOLYZUUQKS-UHFFFAOYSA-N

Kanonische SMILES

C#CCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.